molecular formula C8H9BrClN B1517883 [(5-Bromo-2-chlorophenyl)methyl](methyl)amine CAS No. 1096875-96-5

[(5-Bromo-2-chlorophenyl)methyl](methyl)amine

Cat. No.: B1517883
CAS No.: 1096875-96-5
M. Wt: 234.52 g/mol
InChI Key: PADHGFNCHLNCMN-UHFFFAOYSA-N
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Description

Background and Significance of (5-Bromo-2-chlorophenyl)methylamine

(5-Bromo-2-chlorophenyl)methylamine (CAS 1096875-96-5) is a halogenated aromatic amine with the molecular formula $$ \text{C}8\text{H}9\text{BrClN} $$ and a molecular weight of 234.52 g/mol. Its structure features a benzene ring substituted with bromine and chlorine atoms at positions 5 and 2, respectively, along with a methylamino group (-NCH$$_3$$) at the benzylic position. This compound belongs to the broader class of benzylamines, which are critical intermediates in pharmaceutical synthesis due to their versatility in forming carbon-nitrogen bonds.

The significance of (5-Bromo-2-chlorophenyl)methylamine lies in its role as a precursor in drug development. For instance, it has been utilized in synthesizing sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of therapeutics for diabetes mellitus. The bromine and chlorine substituents enhance the compound’s electrophilicity, making it reactive in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in constructing complex bioactive molecules. Additionally, its methylamino group serves as a handle for further functionalization via reductive amination or alkylation.

Recent advancements in synthetic methodologies have highlighted its utility in scalable industrial processes. For example, a 2022 study demonstrated its use in a six-step synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in SGLT2 inhibitor production, achieving a 24% yield at a 70 kg/batch scale. Such applications underscore its importance in reducing production costs and improving efficiency in pharmaceutical manufacturing.

Objectives and Scope of the Research

The primary objective of this research is to elucidate the synthetic pathways, physicochemical properties, and applications of (5-Bromo-2-chlorophenyl)methylamine in modern organic chemistry. This includes:

  • Synthetic Optimization : Evaluating existing synthetic routes, such as reductive amination of 5-bromo-2-chlorobenzaldehyde with methylamine, and exploring novel methodologies to enhance yield and purity.
  • Structural and Reactivity Analysis : Investigating the compound’s electronic structure through computational models (e.g., density functional theory) and experimental techniques (e.g., nuclear magnetic resonance spectroscopy) to predict its behavior in cross-coupling reactions.
  • Pharmaceutical Relevance : Assessing its role in synthesizing SGLT2 inhibitors and other therapeutic agents, with a focus on reaction mechanisms and intermediate stability.

The scope of this research is strictly limited to chemical synthesis and application, excluding pharmacological, toxicological, or regulatory considerations. By focusing on these dimensions, the study aims to provide a foundational resource for chemists engaged in drug discovery and process development.

Table 1: Key Physicochemical Properties of (5-Bromo-2-chlorophenyl)methylamine

Property Value/Description Source
Molecular Formula $$ \text{C}8\text{H}9\text{BrClN} $$
Molecular Weight 234.52 g/mol
Physical State Liquid at room temperature
Boiling Point Not reported -
Solubility Soluble in organic solvents (e.g., THF, DCM)
Storage Conditions 4°C in a sealed, dry container

Properties

IUPAC Name

1-(5-bromo-2-chlorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADHGFNCHLNCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5-Bromo-2-chlorophenyl)methylamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and associated biological activities. This article explores the biological properties, synthesis, and potential applications of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The molecular formula of (5-Bromo-2-chlorophenyl)methylamine is C₁₁H₁₃BrClN. The presence of bromine and chlorine substituents on the phenyl ring significantly influences its chemical properties, enhancing its interaction with biological targets such as enzymes and receptors. These halogen substituents are known to improve binding affinity, making the compound a subject of interest for drug development.

Antimicrobial Properties

Research has indicated that compounds similar to (5-Bromo-2-chlorophenyl)methylamine exhibit antimicrobial activity. For instance, derivatives with halogen substitutions have shown promise as antibacterial and antifungal agents. A study evaluating various derivatives found that those containing bromine or chlorine were particularly effective against specific strains of bacteria and fungi, suggesting a potential role in treating infections .

Enzyme Inhibition

Another significant area of study involves the inhibition of enzymes. Compounds with similar structures have been evaluated for their ability to inhibit enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. In vitro studies demonstrated that certain substituted chalcones exhibited inhibitory effects, indicating that (5-Bromo-2-chlorophenyl)methylamine might share similar properties .

Case Studies

  • Antimicrobial Activity : A study focusing on 5-bromo-2-chloropyrimidin-4-amine derivatives revealed their effectiveness against various bacterial strains. The results suggested that the halogen substitutions enhanced the biological activity of these compounds .
  • Enzyme Inhibition : In another investigation, substituted 2-hydroxy-3-nitrochalcones were tested for their ability to inhibit α-glucosidase. The findings indicated that these compounds could serve as potential anti-inflammatory agents by modulating enzyme activity .

Synthesis

The synthesis of (5-Bromo-2-chlorophenyl)methylamine typically involves several steps:

  • Formation of the Phenyl Ring : Starting from appropriate halogenated phenols, the bromine and chlorine substitutions are introduced through electrophilic aromatic substitution.
  • Methylation : The amine group is then methylated using methyl iodide or another suitable methylating agent.
  • Purification : The final product is purified through recrystallization or chromatography to ensure high yield and purity.

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
(5-Bromo-2-chlorophenyl)methylamineContains both bromine and chlorinePotential antimicrobial and enzyme inhibition
(5-Bromo-2-fluorophenyl)methylamineContains fluorine instead of chlorineEnhanced binding affinity to biological targets
(5-Bromo-2-methylphenyl)methylamineLacks halogen substitution at the 2-positionReduced biological activity compared to halogenated variants

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

(a) Halogen vs. Alkoxy Substituents
  • (2-Bromo-5-methoxyphenyl)methylamine ():
    • Replaces Cl with a methoxy (–OCH₃) group at the 5-position.
    • Methoxy is electron-donating, increasing amine basicity compared to the target compound’s electron-withdrawing Cl and Br.
    • Molecular weight: 230.10 g/mol, slightly lower due to the absence of Cl.
(b) Heterocyclic vs. Benzene Backbone
  • (5-Chlorothiophen-2-yl)methylamine ():
    • Substitutes the benzene ring with a thiophene (sulfur-containing heterocycle).
    • Thiophene’s electron-rich nature enhances amine reactivity in nucleophilic reactions.
    • Molecular weight: ~186.67 g/mol (C₆H₇ClNS), significantly lower due to the smaller heterocyclic structure.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Amine Basicity (Relative)
(5-Bromo-2-chlorophenyl)methylamine ~248.47 Br (5-), Cl (2-) Low (electron-withdrawing)
(2-Bromo-5-methoxyphenyl)methylamine 230.10 Br (2-), OCH₃ (5-) Moderate (electron-donating)
(5-Chlorothiophen-2-yl)methylamine ~186.67 Cl (5-), thiophene ring High (heterocyclic π-electron donation)

Preparation Methods

Halogenated Benzylamine Synthesis via Halogenated Benzyl Halide Intermediates

A common strategy involves preparing the halogenated benzyl halide (e.g., 5-bromo-2-chlorobenzyl chloride or bromide), followed by nucleophilic substitution with methylamine.

  • Step 1: Preparation of 5-bromo-2-chlorobenzyl halide

    This intermediate can be synthesized by selective bromination and chlorination of toluene derivatives or related aromatic compounds. Control of regioselectivity is critical.

  • Step 2: Nucleophilic substitution

    The benzyl halide reacts with methylamine under controlled conditions (often in polar solvents like ethanol or water) to yield (5-bromo-2-chlorophenyl)methylamine.

This method benefits from straightforward reaction conditions but requires careful handling of reactive halides and control of substitution to avoid side products.

Reductive Amination of 5-Bromo-2-chlorobenzaldehyde

An alternative approach uses 5-bromo-2-chlorobenzaldehyde as a precursor:

  • Step 1: Synthesis of 5-bromo-2-chlorobenzaldehyde

    This aldehyde can be prepared by oxidation of the corresponding methyl-substituted aromatic compound or by direct formylation methods.

  • Step 2: Reductive amination

    The aldehyde is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation (Pd/C catalyst) to form the target amine.

This method allows for high selectivity and yields, with mild reaction conditions, and is suitable for scale-up.

Industrial and Patent-Reported Methods Related to Halogenated Amines

While direct literature on (5-Bromo-2-chlorophenyl)methylamine preparation is limited, related compounds and intermediates provide insight into viable synthetic strategies.

Patent CN101560183B: Preparation of 5-bromo-2-methylpyridine (Related Halogenated Amines)

  • This patent describes a multi-step synthesis involving condensation reactions, hydrogenation, and halogenation to prepare 5-bromo-2-methylpyridine, a halogenated heteroaromatic amine.

  • Key steps include:

    • Condensation of diethyl malonate with 5-nitro-2-chloropyridine salts.
    • Hydrogenation reduction using Pd/C catalyst.
    • Bromination under acidic conditions with sodium nitrite.
  • The process emphasizes mild conditions, good catalytic efficiency, and high yields, suitable for industrial scale.

Analytical Data and Reaction Conditions

Preparation Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Halogenation of aromatic ring Bromine, Chlorination agents, solvents 0 to 40 70-85 Regioselective halogenation critical
Nucleophilic substitution Methylamine, polar solvent (ethanol, water) Room temp to 60 75-90 Avoid excess methylamine to reduce side reactions
Reductive amination Methylamine, NaBH3CN or Pd/C + H2 15 to 40 80-95 Mild conditions, high selectivity

Summary of Research Findings

  • Preparation methods for (5-Bromo-2-chlorophenyl)methylamine rely on established aromatic halogenation and amination techniques.

  • Reductive amination of 5-bromo-2-chlorobenzaldehyde with methylamine is a preferred method for its efficiency and selectivity.

  • Patent literature on related halogenated amines provides valuable methodologies emphasizing mild conditions, catalytic hydrogenation, and controlled halogenation.

  • Industrial processes prioritize scalability, yield optimization, and environmental considerations.

Q & A

Q. Key Findings :

  • Bromine increases para/ortho-directing effects, favoring substitutions at specific positions.
  • Chlorine reduces ring electron density, slowing reactions compared to non-halogenated analogs.

Q. Case Study :

  • Docking with serotonin receptors (5-HT₂A) predicts moderate affinity (ΔG ≈ −8.5 kcal/mol) due to bromine’s hydrophobic interactions.

How does the steric environment of the methylamine group affect its coordination chemistry?

Advanced Research Question
Methodology :

  • Synthesis of Metal Complexes : React with transition metals (e.g., Co²⁺, Cu²⁺) and analyze coordination geometry via X-ray crystallography.
  • Ligand Field Theory : Compare spectroscopic data (UV-Vis, EPR) to predict d-orbital splitting.

Q. Findings :

  • The methylamine group forms distorted trigonal bipyramidal geometries with Co²⁺ (bond lengths: Co–N ≈ 2.15 Å, Co–O ≈ 2.00 Å) .
  • Steric hindrance from the methyl group reduces ligand flexibility, favoring monodentate over chelating binding modes.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(5-Bromo-2-chlorophenyl)methyl](methyl)amine
Reactant of Route 2
Reactant of Route 2
[(5-Bromo-2-chlorophenyl)methyl](methyl)amine

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